4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

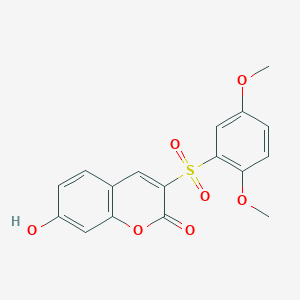

Sulfonyl compounds, such as methylsulfonyl and phenylsulfonyl, are often used in organic synthesis . They are part of many natural products and bioactive pharmaceuticals .

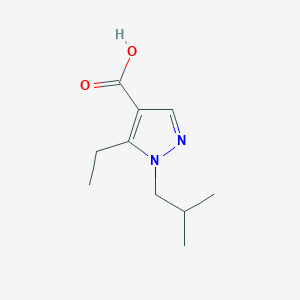

Synthesis Analysis

The synthesis of piperidine derivatives, which are extremely useful and versatile intermediates in organic synthesis, has been studied extensively . For instance, a Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines .Molecular Structure Analysis

The molecular structure of sulfonyl compounds can be determined using various spectroscopic techniques . For example, the structure of “Sulfone, methyl phenyl” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, “4-(Methylsulfonyl)phenylacetic acid” is slightly soluble in water and has a melting point between 134°C to 138°C .Aplicaciones Científicas De Investigación

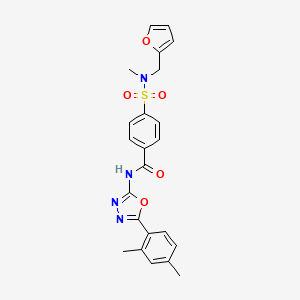

Pharmacological Inhibitors and Antagonists

One area of application involves the synthesis and biological evaluation of compounds for their inhibitory activities. For instance, derivatives of 4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine have been explored as potent membrane-bound phospholipase A2 inhibitors, demonstrating significant reduction in myocardial infarction size in coronary occluded rats (H. Oinuma et al., 1991). This highlights the compound's potential in cardiovascular therapeutic research.

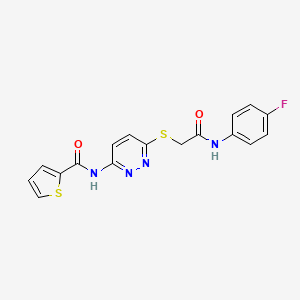

Antidepressant Activity

In another study, derivatives related to 4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine were investigated for their role in oxidative metabolism, specifically targeting novel antidepressants for major depressive disorder (Mette G. Hvenegaard et al., 2012). The research provides insights into the metabolic pathways and enzyme interactions crucial for the drug's efficacy and safety profile.

Analytical Methodologies

The compound has also been used in the development of analytical methods for determining other pharmacologically active substances. For example, a method involving pre-column derivatization and high-performance liquid chromatography was developed for the determination of a non-peptide oxytocin receptor antagonist, showcasing the compound's utility in enhancing detection sensitivity (W. Kline et al., 1999).

Cyclin-dependent Kinase Inhibitors

The synthesis of derivatives has also been explored for their potential as cyclin-dependent kinase inhibitors, with one study demonstrating the ability of these compounds to inhibit CDK2, a critical enzyme in cell cycle regulation (R. Griffin et al., 2006). This underscores the compound's relevance in cancer research and therapy.

Serotonin Receptor Antagonists

Further research has identified acyclic sulfones, including derivatives of 4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine, as high-affinity, selective 5-HT(2A) receptor antagonists. These findings indicate potential applications in psychiatric and neurological disorders (S. Fletcher et al., 2002).

Synthesis and Anticholinesterase Activity

Another study focused on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase activity. One compound emerged as a potent inhibitor, highlighting potential applications in treating neurodegenerative diseases such as Alzheimer's (H. Sugimoto et al., 1990).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-4-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c1-18(14,15)11-7-9-13(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIOYBPUZIFTPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2895014.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2895016.png)

![3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2895024.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2895034.png)